molecular formula C8H11Cl2NSn B7947003 2,6-Dichloro-3-(trimethylstannyl)pyridine CAS No. 148493-35-0

2,6-Dichloro-3-(trimethylstannyl)pyridine

Cat. No.: B7947003
CAS No.: 148493-35-0
M. Wt: 310.79 g/mol
InChI Key: DGDQQBNYGYNPTE-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(trimethylstannyl)pyridine is an organotin compound with the molecular formula C8H11Cl2NSn. It is a derivative of pyridine, where the 2 and 6 positions are substituted with chlorine atoms, and the 3 position is substituted with a trimethylstannyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-(trimethylstannyl)pyridine typically involves the stannylation of 2,6-dichloropyridine. One common method is the reaction of 2,6-dichloropyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alkoxides, and other nucleophiles. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Coupling Reactions: The Stille coupling reaction involves the use of palladium catalysts and organohalides.

Major Products Formed

Scientific Research Applications

2,6-Dichloro-3-(trimethylstannyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo coupling reactions makes it valuable in the construction of biaryl compounds and other structures.

    Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-(trimethylstannyl)pyridine exerts its effects depends on the specific reaction it is involved in. In coupling reactions, the trimethylstannyl group acts as a nucleophile, participating in the formation of carbon-carbon bonds through the transmetalation step in the presence of a palladium catalyst. This process involves the transfer of the trimethylstannyl group to the palladium center, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-3-(trimethylstannyl)pyridine is unique due to the presence of both chlorine and trimethylstannyl groups, which provide it with distinct reactivity patterns. The chlorine atoms allow for substitution reactions, while the trimethylstannyl group enables coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2,6-dichloropyridin-3-yl)-trimethylstannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N.3CH3.Sn/c6-4-2-1-3-5(7)8-4;;;;/h1-2H;3*1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDQQBNYGYNPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)(C)C1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271837
Record name 2,6-Dichloro-3-(trimethylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148493-35-0
Record name 2,6-Dichloro-3-(trimethylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148493-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-(trimethylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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